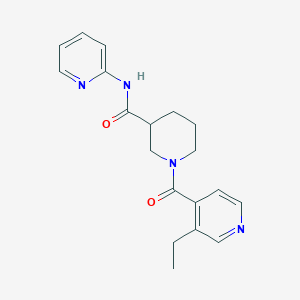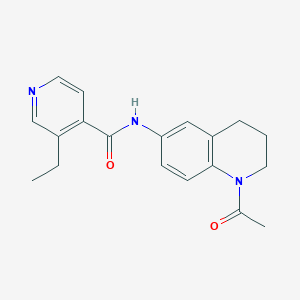
1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. By inhibiting GABA-AT, CPP-115 increases the concentration of GABA in the brain, leading to increased inhibitory neurotransmission and potential therapeutic effects.
Mécanisme D'action
1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate binds irreversibly to GABA-AT, leading to the inhibition of the enzyme and subsequent accumulation of GABA in the brain. This results in increased inhibitory neurotransmission, which can have various therapeutic effects depending on the specific disorder being treated.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This can have various effects on neuronal activity and behavior, depending on the specific disorder being treated. For example, in epilepsy, increased inhibitory neurotransmission can help prevent seizures, while in addiction, it can help reduce drug craving and relapse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate is its high selectivity for GABA-AT, which minimizes off-target effects. It also has a long half-life, allowing for sustained inhibition of GABA-AT. However, its irreversible binding to the enzyme can make it difficult to reverse its effects if necessary. Additionally, its potency and selectivity can make it challenging to study in vivo, as high doses may be required to achieve therapeutic effects.
Orientations Futures
There are several potential future directions for research on 1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate. One area of interest is its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another area of interest is the development of more potent and selective GABA-AT inhibitors, which may have improved therapeutic efficacy and fewer side effects. Finally, further research is needed to better understand the long-term effects of this compound on brain function and behavior.
Méthodes De Synthèse
1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate can be synthesized through a multi-step process starting with commercially available reagents. The synthesis involves the formation of a cyclopropyl alkyne intermediate, which is then coupled with a fluoropyridine carboxylate to form this compound. The final product is purified through column chromatography and characterized through various analytical techniques.
Applications De Recherche Scientifique
1-Cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have demonstrated its efficacy in animal models of epilepsy, anxiety, depression, and addiction. Clinical trials have also been conducted to evaluate its safety and efficacy in humans, particularly in the treatment of cocaine addiction and epilepsy.
Propriétés
IUPAC Name |
1-cyclopropylprop-2-ynyl 5-fluoropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-2-11(8-3-4-8)16-12(15)9-5-10(13)7-14-6-9/h1,5-8,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACOYKYPPQOOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CC1)OC(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641433.png)
![2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B7641445.png)

![2-[4-Chloro-2-[(1-methylpyrrolidin-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B7641459.png)

![[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7641471.png)
![[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)
![1-[[4-[(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-ylamino)methyl]phenyl]methyl]piperidin-4-ol](/img/structure/B7641478.png)
![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)

![2-(3-bromophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]propan-1-amine](/img/structure/B7641496.png)
![1-[1-(3-Fluoropropyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7641500.png)
![[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol](/img/structure/B7641512.png)
![2-[(2-amino-2-oxoethyl)amino]-N-(cyclohexylmethyl)-2-methylpropanamide](/img/structure/B7641525.png)